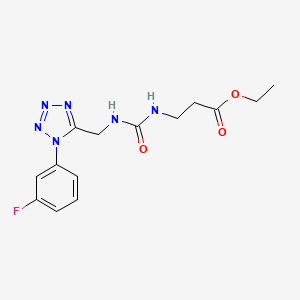

ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

Description

Ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a synthetic organic compound featuring a tetrazole ring substituted with a 3-fluorophenyl group, linked via a methylene-ureido bridge to a propanoate ethyl ester. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceuticals . The 3-fluorophenyl group may influence electronic and steric properties, while the ethyl ester improves solubility.

Properties

IUPAC Name |

ethyl 3-[[1-(3-fluorophenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN6O3/c1-2-24-13(22)6-7-16-14(23)17-9-12-18-19-20-21(12)11-5-3-4-10(15)8-11/h3-5,8H,2,6-7,9H2,1H3,(H2,16,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURRDPHGNGKTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

Ureido Linkage Formation: The resulting tetrazole derivative is then reacted with isocyanate to form the ureido linkage.

Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and ureido functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted ureas or esters.

Scientific Research Applications

Synthesis of Ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

The synthesis of FE-15 typically involves several key steps:

- Formation of the Urea Linkage : The urea component is synthesized by reacting an amine derivative with an isocyanate.

- Tetrazole Formation : The tetrazole ring is formed through cyclization reactions involving azides and nitriles.

- Final Assembly : The ethyl group is introduced via alkylation reactions, resulting in the final compound.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of FE-15.

Antimicrobial Activity

FE-15 has demonstrated promising antimicrobial properties. Studies indicate that compounds containing tetrazole groups exhibit significant activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The mechanism of action may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

Research has highlighted the anticancer potential of FE-15. Compounds with similar structural motifs have shown efficacy in inhibiting tumor cell growth through mechanisms such as microtubule destabilization, leading to cell cycle arrest. In vitro studies have indicated that FE-15 may inhibit specific cancer cell lines, showcasing its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of FE-15 are attributed to its ability to inhibit enzymes involved in inflammatory pathways. Tetrazole derivatives are known to modulate inflammatory responses, making FE-15 a candidate for treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of FE-15 against E. coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential use as an alternative therapeutic agent in treating bacterial infections resistant to conventional treatments.

Case Study 2: Anticancer Activity Assessment

A comprehensive evaluation conducted by the National Cancer Institute (NCI) involved screening FE-15 against a panel of cancer cell lines. The results indicated significant growth inhibition rates, particularly in breast and lung cancer models, supporting its development as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorophenyl group can enhance binding affinity and specificity, while the ureido linkage may facilitate interactions with hydrogen bond donors and acceptors. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Core Structure Variations :

- Compounds 10a–10c replace the tetrazole with a thiazole ring and incorporate a piperazine-acetate group, likely altering pharmacokinetics (e.g., membrane permeability) compared to the target compound .

- The USP Candesartan analog (Related Compound B) integrates a biphenyl-tetrazole system and benzimidazole carboxylate, reflecting structural motifs in angiotensin receptor blockers (ARBs) like candesartan .

- The 3-fluoro substituent in the target compound balances electronegativity and steric bulk . The 4-ethoxy group in the ethoxyphenyl analog may improve metabolic stability compared to halogenated derivatives due to reduced electrophilicity.

- Synthetic Efficiency: Yields for 10a–10c exceed 87%, suggesting robust synthetic routes for thiazole-piperazine analogs.

Functional and Pharmacological Implications

- Tetrazole vs. Thiazole :

Tetrazoles exhibit stronger hydrogen-bonding capacity compared to thiazoles, which may enhance target engagement in enzyme inhibitors. However, thiazole-containing analogs (e.g., 10a–10c ) could offer improved synthetic modularity . - Ethyl Ester Role : The ethyl ester in the target compound and its analogs serves as a prodrug moiety, facilitating absorption before hydrolysis to the active carboxylic acid .

Biological Activity

Ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features, including a tetrazole ring, a fluorophenyl group, and a ureido linkage. These characteristics suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving:

- Formation of the Tetrazole Ring : This is typically achieved by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

- Ureido Linkage Formation : The resultant tetrazole derivative is reacted with isocyanate to form the ureido linkage.

- Esterification : Finally, the compound is esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate.

This synthetic route highlights the compound's versatility and potential for further modifications to enhance biological activity.

Biological Activity

Research indicates that compounds containing tetrazole moieties exhibit diverse biological activities, including:

- Antimicrobial Activity : Some studies suggest that tetrazole derivatives can act as inhibitors against various microbial targets, potentially leading to new antibiotic agents.

- Anti-inflammatory Properties : Ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Similar tetrazole compounds have shown efficacy in inhibiting cancer cell growth by disrupting microtubule dynamics, indicating that this compound may also possess anticancer properties.

The mechanism of action for ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate likely involves:

- Binding to Specific Enzymes or Receptors : The tetrazole ring enhances binding affinity to molecular targets, while the ureido group facilitates interactions through hydrogen bonding.

- Modulation of Cellular Signaling Pathways : By interacting with key proteins involved in inflammation and cell proliferation, this compound may influence various signaling cascades.

Comparative Analysis

A comparative analysis with similar compounds reveals insights into the biological activity of ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate | Lacks fluorine | Reduced binding affinity |

| Ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate | Different fluorine position | Altered reactivity |

| Ethyl 3-(3-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate | Chlorine substitution | Potential neuroprotective effects |

This table illustrates how variations in substituents can significantly influence biological properties and interactions.

Case Studies

Recent studies have focused on the biological activity of tetrazole derivatives:

- A study published in PMC evaluated a series of 1H-tetrazols as microtubule destabilizers, demonstrating their anticancer activity against various cell lines (SGC-7901, A549, HeLa). The mechanism involved inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .

- Another investigation highlighted the anti-inflammatory effects of similar tetrazole compounds, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves coupling a tetrazol-5-ylmethyl urea intermediate with a propanoate ester. Key steps include:

- Formation of the tetrazole moiety : Reacting 3-fluorophenyl-substituted nitriles with sodium azide under acidic conditions to generate the 1-(3-fluorophenyl)-1H-tetrazol-5-yl group.

- Ureido linkage : Coupling the tetrazolylmethyl amine with a carbonylimidazole-activated propanoate derivative (e.g., using CDI as a coupling agent). Intermediates such as ethyl 3-aminopropanoate and 1-(3-fluorophenyl)-1H-tetrazol-5-ylmethyl isocyanate are critical precursors .

- Esterification : Final esterification steps under anhydrous conditions to preserve reactivity.

Advanced: How can researchers optimize the yield of the ureido linkage formation during synthesis?

Methodological Answer:

Optimization strategies include:

- Catalytic conditions : Using triethylamine or pyridine to neutralize HCl byproducts during coupling reactions, improving reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine group.

- Temperature control : Maintaining reflux conditions (~80–100°C) for 6–12 hours to drive the reaction to completion, as demonstrated in analogous urea-forming reactions .

- Inert atmosphere : Conducting reactions under nitrogen/argon to prevent oxidation of intermediates .

Basic: What spectroscopic methods are recommended for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR to confirm the ureido (–NH–CO–NH–) linkage (δ ~6.5–7.5 ppm for NH protons) and fluorophenyl/tetrazole aromatic signals.

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H] at m/z 377.13) and fragment patterns.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect hydrolytic byproducts .

Advanced: How should researchers address discrepancies in reported stability data under varying storage conditions?

Methodological Answer:

- Controlled stability studies : Store samples under accelerated conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC. For conflicting data, validate methods using USP/ICH guidelines .

- Excipient screening : Test compatibility with common stabilizers (e.g., antioxidants like BHT) if decomposition involves oxidative pathways.

- pH profiling : Assess stability in buffered solutions (pH 1–10) to identify labile functional groups (e.g., ester hydrolysis at alkaline pH) .

Advanced: What strategies mitigate side reactions during coupling of the tetrazol-5-ylmethyl moiety to the ureido group?

Methodological Answer:

- Protecting groups : Temporarily protect reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent undesired nucleophilic attacks .

- Stoichiometric control : Use a slight excess (1.2–1.5 eq) of the tetrazolylmethyl isocyanate to minimize unreacted propanoate intermediates.

- Byproduct removal : Employ liquid-liquid extraction (ethyl acetate/water) or silica gel chromatography to isolate the target compound from dimeric urea byproducts .

Basic: What are the primary health hazards associated with handling this compound, and what PPE is recommended?

Methodological Answer:

- Hazard profile : Based on analogous ureido compounds, potential risks include skin/eye irritation and respiratory sensitization.

- PPE recommendations :

- Respiratory : OV/AG/P99 respirators for aerosolized particles .

- Skin : Nitrile gloves and full-body chemical-resistant suits (Tychem® C3).

- Eye : Goggles with side shields and face shields during bulk handling .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate crystalline product (yield ~70–85%) .

- Column chromatography : Silica gel (60–120 mesh) with eluents like dichloromethane:methanol (95:5) to remove polar impurities.

- Flash distillation : For volatile byproducts, employ reduced-pressure distillation at ≤50°C .

Advanced: How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Assay design : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with purified target enzymes (e.g., kinases or proteases).

- Control experiments : Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to normalize activity data.

- Data analysis : Apply Michaelis-Menten kinetics to calculate IC values, ensuring triplicate runs for statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.